Lipophilicity Advantage: 4-tert-Butyl vs. 4-Hydroxy Analog Enhances Membrane Permeability Prediction
The target compound replaces the polar 4-hydroxyl group of comparator CAS 1029429-62-6 with a lipophilic tert-butyl group, substantially increasing calculated logP. The 4-hydroxy analog has an experimentally derived LogP of 0.677 . The deprotected scaffold [(2S,4R)-4-tert-butylpiperidin-2-yl]methanol (i.e., target compound minus Boc) has an XLogP3 of 1.6 [1]. Adding the Boc group (estimated ΔlogP contribution ~+1.0) places the target compound's predicted logP in the range of 2.5–3.1, representing an increase of ≥1.8 log units versus the 4-hydroxy comparator. This is consistent with the logP of 1.976 measured for 4-tert-butylpiperidine itself [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Predicted logP ~2.5–3.1 (estimated from deprotected scaffold XLogP3 1.6 + Boc contribution +1.0) |
| Comparator Or Baseline | tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate; LogP = 0.677 (experimental) |
| Quantified Difference | ΔLogP ≥ +1.8 units (target compound more lipophilic) |
| Conditions | Predicted/calculated logP values; comparator LogP from ChemSrc experimental database; XLogP3 from PubChem-computed properties for deprotected scaffold |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for cell-based assays and intracellular target engagement in drug discovery programs.
- [1] Kuujia. Cas no 2375247-93-9 ([(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol). XLogP3: 1.6. https://www.kuujia.com/cas-2375247-93-9.html (accessed 2026-04-29). View Source
- [2] ChemBase. 4-tert-Butylpiperidine. LogP: 1.976. http://www.chembase.cn/molecule-266183.html (accessed 2026-04-29). View Source
